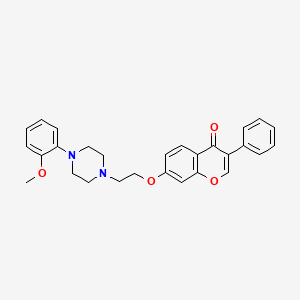

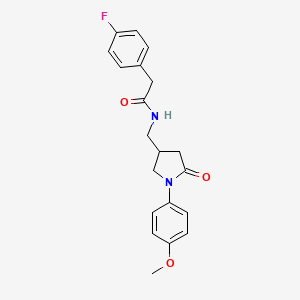

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide, also known as CP-465,022, is a selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are a type of G protein-coupled receptors that are involved in the regulation of various physiological processes such as sleep-wake cycles, feeding behavior, and stress responses. CP-465,022 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Hypotensive Effects via Imidazole Receptors

Imidazole derivatives, such as the enantiomer of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole, have been studied for their interesting hypotensive effects through inhibition of I1-imidazoline receptors. The structural analysis provides insights into their interaction with receptors, contributing to potential therapeutic applications in managing blood pressure (Giannella et al., 2005).

Antihypertensive Properties

Research on N-(biphenylylmethyl)imidazoles has unveiled a series of nonpeptide angiotensin II receptor antagonists. These compounds, including 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, demonstrate potent antihypertensive effects upon oral administration, offering a promising avenue for hypertension treatment (Carini et al., 1991).

Monoamine Oxidase Inhibition

Imidazole-bearing chalcones have been identified as a new class of monoamine oxidase inhibitors, with compounds showing competitive inhibition against MAO-A and MAO-B. This suggests potential applications in treating neurological disorders such as depression and anxiety (Sasidharan et al., 2018).

Magnetic and Structural Applications

The use of imidazole in heterotrimetallic oxalato-bridged complexes highlights its role in developing materials with interesting magnetic properties. These findings contribute to the field of material science, particularly in the synthesis of compounds with potential applications in data storage and molecular magnets (Martínez-Lillo et al., 2007).

Organic Synthesis and Catalysis

Imidazole derivatives have been utilized in the synthesis of complex molecules, such as imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines, showcasing the versatility of imidazole compounds in organic synthesis and catalysis. This research demonstrates the utility of imidazole-based catalysts in facilitating chemical reactions under mild and metal-free conditions (Huo et al., 2016).

properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c1-11-12(16)4-2-5-13(11)19-15(22)14(21)18-6-3-8-20-9-7-17-10-20/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYGENQHXDCHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)

![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)

![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)

![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)

![(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2945254.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)

![N-(4-methoxybenzyl)-1-{[2-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2945259.png)